ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
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Overview
Description
ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C25H20N2O3S. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzoate ester, and a thiourea linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 2-phenyl-4-quinolinecarboxylic acid. This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Formation of the Benzoate Ester: The benzoic acid derivative is esterified using ethanol and an acid catalyst to form the ethyl benzoate.
Coupling Reaction: The quinoline derivative is then coupled with the ethyl benzoate derivative through a thiourea linkage. This step typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. The thiourea linkage may also interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
ETHYL 4-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can be compared with other similar compounds:
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: This compound has a similar benzoate ester and thiourea linkage but differs in the substituent on the quinoline moiety.
ETHYL 4-({[(2,2,2-TRICHLORO-1-[(3-METHYLBUTANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: This compound includes a trichloroethyl group, which significantly alters its chemical properties and biological activities.
The uniqueness of this compound lies in its specific quinoline and benzoate ester combination, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-2-32-25(31)18-12-14-19(15-13-18)27-26(33)29-24(30)21-16-23(17-8-4-3-5-9-17)28-22-11-7-6-10-20(21)22/h3-16H,2H2,1H3,(H2,27,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJMGBLDXUCXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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